molecular formula C22H20FNO2 B5866970 N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide

N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide

Cat. No. B5866970
M. Wt: 349.4 g/mol
InChI Key: ZFFVUZDRWLIAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide, also known as DBZ, is a synthetic compound with potential applications in scientific research. DBZ belongs to the class of benzamides and is structurally similar to the well-known antipsychotic drug, risperidone.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide involves its interaction with specific receptors or enzymes in the body. In neuroscience, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been shown to inhibit the activity of GABA receptors by binding to a specific site on the receptor. This inhibition leads to the activation of excitatory neurons and the promotion of neuronal activity.
In cancer research, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been reported to interact with the androgen receptor by binding to a specific site on the receptor. This interaction leads to the inhibition of the receptor's activity and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide depend on its specific target in the body. In neuroscience, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been shown to increase neuronal activity and promote the release of neurotransmitters such as dopamine and norepinephrine. This activity may lead to the development of new drugs for the treatment of neurological disorders such as depression and schizophrenia.
In cancer research, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect may lead to the development of new drugs for the treatment of various cancers.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide in lab experiments include its synthetic accessibility, its structural similarity to risperidone, and its potential applications in various scientific research fields. The limitations of using N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide in lab experiments include its low solubility in water, its moderate toxicity, and its limited availability.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide. In neuroscience, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide derivatives with improved pharmacological properties may be synthesized and tested for their potential as new drugs for the treatment of neurological disorders. In cancer research, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide may be further studied for its potential as a lead compound for the development of new anticancer drugs. Additionally, the mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide in both neuroscience and cancer research may be further elucidated to better understand its effects on the body.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide involves the reaction of 2-fluorobenzyl alcohol with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide. The overall yield of this synthesis method is reported to be around 30%.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been shown to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. This inhibition may lead to the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This inhibition is thought to be due to the interaction of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide with the androgen receptor, which plays a key role in the development and progression of these cancers.
In drug discovery, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been used as a lead compound for the development of new drugs with improved pharmacological properties. For example, N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide derivatives with enhanced potency and selectivity have been synthesized and tested for their potential as antipsychotic drugs.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c1-15-11-16(2)13-18(12-15)24-22(25)19-8-4-6-10-21(19)26-14-17-7-3-5-9-20(17)23/h3-13H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFVUZDRWLIAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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